(2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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Overview
Description
(2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and a dihydroquinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can be achieved through a multi-step process. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions typically involve the use of a Lewis acid catalyst such as zinc chloride or boron trifluoride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are studied for their ability to interact with biological targets and pathways involved in disease processes .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methoxyphenyl group.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.
Isoquinoline: An isomer of quinoline with different substitution patterns.
Uniqueness
(2-METHOXYPHENYL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to the presence of both methoxyphenyl and dihydroquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-methoxyphenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-10-16-14(12-13)6-5-11-19(16)18(20)15-7-3-4-8-17(15)21-2/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRUQZTTPZTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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